3-Pentyn-2-ol (CAS 27301-54-8) is a secondary, internal propargylic alcohol characterized by its C5H8O framework, featuring an internal alkyne flanked by a methyl group and a secondary hydroxyl-bearing ethylidene moiety. In industrial and advanced laboratory procurement, it is primarily sourced as a rigid, stereodefined building block for complex natural product synthesis and as a precursor for Ireland-Claisen and Meyer-Schuster rearrangements [1]. Unlike terminal or primary propargylic alcohols, its internal triple bond and adjacent chiral center offer distinct steric and electronic properties, enabling highly selective semihydrogenation to (Z)-allylic alcohols and serving as a robust substrate for enzymatic kinetic resolution [2].
Procuring a cheaper or more common analog, such as propargyl alcohol or 1-pentyn-3-ol, fundamentally alters the downstream reaction trajectory and introduces severe process liabilities. Propargyl alcohol lacks a stereocenter, rendering it useless for asymmetric synthesis, and its acid-catalyzed rearrangement products are notoriously unstable and prone to uncontrolled polymerization [1]. Substituting with the terminal alkyne isomer, 1-pentyn-3-ol, introduces critical chemoselectivity issues; terminal alkynes are highly susceptible to unwanted Glaser homocoupling in the presence of copper and exhibit significantly higher rates of over-reduction to alkanes during catalytic semihydrogenation [2]. Consequently, substituting 3-pentyn-2-ol compromises both stereocontrol and chemoselectivity, leading to complex purification bottlenecks and lower overall yields in multistep syntheses.
3-Pentyn-2-ol is an exceptionally privileged substrate for biocatalytic resolution. Using whole cells of Nocardia fusca AKU 2123, racemic 3-pentyn-2-ol undergoes a highly efficient stereoinversion to yield (R)-3-pentyn-2-ol with 98.7% enantiomeric excess (ee) at a 70.4% molar yield [1]. In contrast, simpler primary alcohols like propargyl alcohol cannot be resolved, and bulkier terminal alkynes often exhibit drastically lower E-values (frequently E < 20) in similar lipase or dehydrogenase systems due to suboptimal active-site binding [2].
| Evidence Dimension | Enantiomeric excess (ee) and yield in biocatalytic stereoinversion |
| Target Compound Data | 98.7% ee, 70.4% yield (Nocardia fusca) |
| Comparator Or Baseline | Propargyl alcohol: 0% ee (achiral); Bulkier terminal alkynes: typically E-values < 20 |
| Quantified Difference | >98% ee with >70% yield vs. unresolvable or low-selectivity alternatives |
| Conditions | Whole cell Nocardia fusca AKU 2123, 350 mM potassium phosphate buffer (pH 8.0), 140 h incubation |
Enables the procurement of highly pure chiral building blocks for pharmaceutical synthesis without the massive solvent and time costs associated with chiral chromatography.
The internal alkyne of 3-pentyn-2-ol allows for highly controlled semihydrogenation to (Z)-3-penten-2-ol. Utilizing Lindlar's catalyst or modified Pd/C systems, 3-pentyn-2-ol achieves >95% selectivity for the Z-alkene with minimal over-reduction [1]. When terminal alkynes such as 1-pentyn-3-ol are subjected to the same catalytic hydrogenation conditions, the lack of steric hindrance at the terminal carbon leads to rapid over-reduction, frequently yielding >15-20% of the fully saturated alkane byproduct [2].
| Evidence Dimension | Selectivity for semihydrogenated product (alkene vs. alkane) |
| Target Compound Data | >95% Z-alkene selectivity |
| Comparator Or Baseline | 1-Pentyn-3-ol (terminal): Significant over-reduction (>15-20% alkane formation) |
| Quantified Difference | Near-quantitative alkene selectivity for the internal alkyne vs. substantial alkane contamination for the terminal alkyne |
| Conditions | Hydrogenation over Lindlar's catalyst or Pd/C in alcoholic solvent |
Prevents yield loss and eliminates the need for difficult alkene/alkane chromatographic separations in downstream processing.
Under gold(I) or acid catalysis, 3-pentyn-2-ol undergoes a Meyer-Schuster rearrangement to cleanly form 3-penten-2-one, a stable, processable α,β-unsaturated ketone[1]. In stark contrast, the rearrangement of the baseline comparator, propargyl alcohol, yields acrolein—a highly toxic, volatile (boiling point 53 °C), and fiercely reactive aldehyde that spontaneously polymerizes if not strictly stabilized [2]. The presence of the internal methyl group and secondary alcohol in 3-pentyn-2-ol completely mitigates these handling hazards.
| Evidence Dimension | Rearrangement product stability and handling safety |
| Target Compound Data | Yields 3-penten-2-one (stable, easily handled Michael acceptor) |
| Comparator Or Baseline | Propargyl alcohol: Yields acrolein (highly toxic, volatile, prone to explosive polymerization) |
| Quantified Difference | Formation of a bench-stable enone vs. a hazardous, unstable aldehyde |
| Conditions | Au(I) or acid-catalyzed Meyer-Schuster rearrangement |
Provides a dramatically safer, scalable route to α,β-unsaturated carbonyls without requiring specialized containment or immediate in-situ trapping.
A critical procurement advantage of 3-pentyn-2-ol is its internal alkyne structure, which renders it completely inert to standard terminal-alkyne cross-coupling conditions (e.g., Sonogashira) and oxidative Glaser homocoupling [1]. If a buyer mistakenly procures 1-pentyn-3-ol for a multi-step synthesis involving Pd/Cu catalysis elsewhere on the molecule, the terminal alkyne will rapidly undergo unwanted homocoupling or cross-coupling, destroying the starting material [2]. 3-Pentyn-2-ol acts as a naturally protected alkyne in these environments.
| Evidence Dimension | Susceptibility to Glaser homocoupling under Pd/Cu catalysis |
| Target Compound Data | 0% homocoupling (inert) |
| Comparator Or Baseline | 1-Pentyn-3-ol: Rapid homocoupling/degradation |
| Quantified Difference | Complete preservation of the alkyne vs. rapid consumption in side reactions |
| Conditions | Standard Pd/Cu-catalyzed cross-coupling environments (e.g., presence of CuI, amine base, O2 trace) |
Allows chemists to perform complex, multi-step organometallic functionalizations on other parts of the molecule without needing to add and remove alkyne protecting groups.
Directly leveraging the >98% ee achievable via enzymatic resolution and its precise Z-selective semihydrogenation, 3-pentyn-2-ol serves as a highly effective starting material for synthesizing complex chiral fragments like the C1a-C10 fragment of kendomycin or the Adda amino acid[1].
Utilizing the Meyer-Schuster rearrangement, it serves as a safe, scalable industrial precursor to 3-penten-2-one, avoiding the extreme toxicity and polymerization risks associated with acrolein derived from propargyl alcohol [2].
The secondary alcohol can be acylated and subjected to Ireland-Claisen rearrangement. The internal alkyne sterics dictate the enolate geometry, allowing for highly predictable transfer of chirality to form complex alpha-substituted carboxylic acids, a pathway impossible with primary propargylic alcohols [3].
Flammable;Irritant